Ferric acetylacetonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

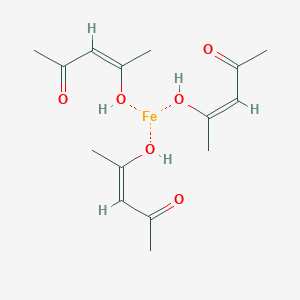

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H24FeO6 |

|---|---|

Molecular Weight |

356.19 g/mol |

IUPAC Name |

(Z)-4-hydroxypent-3-en-2-one;iron |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |

InChI Key |

LZKLAOYSENRNKR-LNTINUHCSA-N |

Isomeric SMILES |

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Fe] |

Canonical SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Fe] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Ferric Acetylacetonate from Ferric Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ferric acetylacetonate (B107027), also known as tris(acetylacetonato)iron(III) or Fe(acac)3, from ferric chloride. Ferric acetylacetonate is a coordination complex with significant applications as a catalyst and precursor in various chemical transformations, including cross-coupling reactions, polymerizations, and the synthesis of nanoparticles.[1] This document details the underlying chemistry, experimental protocols, and quantitative data associated with its preparation.

Underlying Chemical Principles

The synthesis of this compound from ferric chloride hexahydrate (FeCl₃·6H₂O) involves the reaction of the iron(III) ion with acetylacetone (B45752) (2,4-pentanedione). Acetylacetone is a β-diketone that exists in equilibrium with its enol tautomer.[2] The enol form can be deprotonated by a base to form the acetylacetonate anion (acac⁻), which then acts as a bidentate ligand, coordinating to the Fe³⁺ ion through its two oxygen atoms to form a stable six-membered chelate ring.[2][3]

The overall balanced chemical equation for the reaction using sodium acetate (B1210297) as the base is:

FeCl₃·6H₂O + 3 CH₃COCH₂COCH₃ + 3 CH₃COONa → Fe(C₅H₇O₂)₃ + 3 NaCl + 3 CH₃COOH + 6 H₂O[4]

An alternative method involves the initial precipitation of ferric hydroxide (B78521) (Fe(OH)₃) from ferric chloride using a base like potassium hydroxide or ammonia (B1221849), followed by the reaction of the freshly prepared ferric hydroxide with acetylacetone.[5][6][7]

The reaction for the second method is:

Fe(OH)₃ + 3 CH₃COCH₂COCH₃ → Fe(C₅H₇O₂)₃ + 3 H₂O[6]

Experimental Protocols

Two primary protocols for the synthesis of this compound are detailed below.

Protocol 1: Direct Synthesis from Ferric Chloride

This method involves the direct reaction of ferric chloride with acetylacetone in the presence of a buffer, such as sodium acetate, to facilitate the deprotonation of acetylacetone.

Materials:

-

Ferric chloride hexahydrate (FeCl₃·6H₂O)

-

Acetylacetone (C₅H₈O₂)

-

Sodium acetate (CH₃COONa)

-

Distilled water

-

Methanol (B129727) (optional, for dissolving acetylacetone)

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Heating plate

-

Burette or dropping funnel

-

Vacuum filtration apparatus (Büchner funnel, filter paper, flask)

-

Ice bath

Procedure:

-

Dissolve a specific amount of ferric chloride hexahydrate in distilled water in an Erlenmeyer flask with stirring. For example, dissolve approximately 1.00 g of FeCl₃·6H₂O in 15 mL of distilled water.[3]

-

In a separate beaker, prepare a solution of sodium acetate by dissolving it in distilled water. For instance, dissolve approximately 2.5 g of sodium acetate in 10 mL of water.[3]

-

Slowly add acetylacetone (e.g., 2 mL) dropwise to the stirring ferric chloride solution.[3]

-

Subsequently, add the sodium acetate solution dropwise to the iron chloride and acetylacetone mixture. A red crystalline solid of this compound should begin to precipitate.[4]

-

Heat the reaction mixture to approximately 70-80°C for about 10-15 minutes while stirring.[3][8]

-

Allow the mixture to cool to room temperature, and then further cool it in an ice bath for about 10-15 minutes to maximize crystal formation.[3][9]

-

Collect the red crystalline product by vacuum filtration.

-

Wash the crystals with cold distilled water to remove any soluble impurities.[4]

-

Allow the product to air dry on the filter paper or in a desiccator.[4]

Protocol 2: Synthesis via Ferric Hydroxide Intermediate

This protocol involves the initial formation of ferric hydroxide, which is then reacted with acetylacetone.

Materials:

-

Ferric chloride (anhydrous or hexahydrate)

-

Potassium hydroxide (KOH) or Ammonia (NH₃) solution

-

Acetylacetone (C₅H₈O₂)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Ice bath

Procedure:

-

Dissolve ferric chloride in distilled water. For example, dissolve 7.5 g of anhydrous FeCl₃ in approximately 100 mL of distilled water.[5]

-

Slowly add a base, such as a 20% potassium hydroxide solution or ammonia solution, to the ferric chloride solution with stirring until the pH reaches approximately 8, leading to the quantitative precipitation of ferric oxyhydroxide (ferric hydroxide).[5][7]

-

Filter the ferric hydroxide precipitate and wash it several times with fresh distilled water to remove residual salts.[5]

-

Transfer the semi-dry ferric hydroxide paste to a clean beaker.

-

Add acetylacetone to the ferric hydroxide paste all at once and stir the suspension. The mixture will turn a dark red color as the reaction proceeds.[5]

-

After about 30 minutes of stirring, the conversion should be complete.[5]

-

Collect the crude this compound product by filtration.[5]

-

The product can be further purified by recrystallization.

Purification by Recrystallization

To obtain a high-purity product, recrystallization is recommended.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent. Methanol, acetone, or a benzene/petroleum ether mixture can be used.[3][5]

-

For instance, dissolve the crude product in hot methanol until a deep red solution is formed.[3]

-

Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.[3]

-

Filter the purified crystals, wash with a small amount of cold solvent, and dry them.[3]

Quantitative Data Summary

The following table summarizes the quantitative data reported in various protocols for the synthesis of this compound.

| Parameter | Value | Source |

| Reactants (Direct Synthesis) | ||

| Ferric Chloride Hexahydrate | 1.00 g | [3] |

| Acetylacetone | 2.0 mL | [3] |

| Sodium Acetate | ~2.5 g | [3] |

| Reactants (Via Hydroxide) | ||

| Anhydrous Ferric Chloride | 7.5 g | [5] |

| Acetylacetone | 15 mL | [5] |

| Reaction Conditions | ||

| Temperature (Direct Synthesis) | ~70-80 °C | [3][8] |

| Time (Direct Synthesis) | 10-15 minutes | [3][8] |

| Time (Via Hydroxide) | 30 minutes | [5] |

| Product Characteristics | ||

| Crude Product Yield | 90.05% | [3] |

| Recrystallized Product Yield | 48.1% | [3] |

| Melting Point (Recrystallized) | 181.3-182.3 °C (from benzene/pet ether) | |

| Melting Point (Recrystallized) | 179 °C (from EtOH or Et₂O) |

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Workflow for the direct synthesis of this compound.

Caption: Workflow for the synthesis of this compound via a ferric hydroxide intermediate.

References

- 1. thieme-connect.de [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. studymoose.com [studymoose.com]

- 4. brainly.com [brainly.com]

- 5. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. teachmint.storage.googleapis.com [teachmint.storage.googleapis.com]

- 7. m.youtube.com [m.youtube.com]

- 8. magritek.com [magritek.com]

- 9. academics.su.edu.krd [academics.su.edu.krd]

An In-depth Technical Guide to the Undergraduate Laboratory Synthesis of Tris(acetylacetonato)iron(III) [Fe(acac)3]

Introduction

Tris(acetylacetonato)iron(III), commonly abbreviated as Fe(acac)3, is a coordination complex of iron(III) with acetylacetonate (B107027) ligands.[1] It presents as a vibrant red, air-stable crystalline solid that is soluble in nonpolar organic solvents.[1] This complex serves as a valuable precursor and catalyst in various organic transformations, including cross-coupling reactions, polymerizations, and as a model compound for illustrating principles of coordination chemistry, ligand field theory, and paramagnetism in an undergraduate setting.[2][3] The synthesis of Fe(acac)3 is a classic inorganic chemistry experiment that introduces students to techniques such as precipitation, filtration, and recrystallization.

The reaction involves the chelation of the iron(III) ion by three acetylacetonate (acac) ligands. Acetylacetone (B45752) (Hacac) is a β-diketone that exists in equilibrium with its enol tautomer. In the presence of a base, the enol form is deprotonated to form the acetylacetonate anion, which acts as a bidentate ligand, coordinating to the iron(III) center through its two oxygen atoms to form a stable octahedral complex.[4]

Overall Reaction

The synthesis of Fe(acac)3 can be represented by the following chemical equation when starting from iron(III) chloride hexahydrate:

FeCl3·6H2O + 3 CH3COCH2COCH3 + 3 CH3COONa → Fe(CH3COCHCOCH3)3 + 3 NaCl + 3 CH3COOH + 6 H2O

Alternatively, a two-step process involving the initial precipitation of iron(III) hydroxide (B78521) is also commonly employed:[1][5]

FeCl3·6H2O + 3 KOH → Fe(OH)3(s) + 3 KCl + 6 H2O Fe(OH)3 + 3 CH3COCH2COCH3 → Fe(CH3COCHCOCH3)3 + 3 H2O

This guide will focus on the direct synthesis from iron(III) chloride hexahydrate, a common and reliable method for undergraduate laboratories.

Experimental Protocol

This section provides a detailed methodology for the synthesis of Tris(acetylacetonato)iron(III).

Materials and Reagents

| Reagent/Material | Quantity | Notes |

| Iron(III) chloride hexahydrate (FeCl3·6H2O) | ~1.00 g | Corrosive, handle with care. |

| Distilled or deionized water | 25 mL | |

| Acetylacetone (CH3COCH2COCH3) | 2 mL | Flammable and irritant. |

| Sodium acetate (B1210297) (CH3COONa) | ~2.5 g | |

| Methanol (B129727) | For recrystallization | Flammable. |

| Erlenmeyer flask | 125 mL | |

| Beakers | 50 mL, 150 mL | |

| Graduated cylinders | 10 mL, 25 mL | |

| Magnetic stirrer and stir bar | ||

| Hot plate | ||

| Büchner funnel and filter flask | ||

| Whatman filter paper | ||

| Watch glass | ||

| Spatula | ||

| Ice bath |

Step-by-Step Synthesis Procedure

-

Preparation of the Iron(III) Solution : Accurately weigh approximately 1.00 g of iron(III) chloride hexahydrate (FeCl3·6H2O) and transfer it to a 125 mL Erlenmeyer flask.[6] Add 15 mL of distilled water to the flask and place it on a magnetic stirrer.[6] Add a magnetic stir bar and stir the solution until the iron(III) chloride has completely dissolved, forming a clear, orange-brown solution.[6][7]

-

Addition of Acetylacetone : While continuing to stir, add 2 mL of acetylacetone to the iron(III) chloride solution.[6] The addition should be done dropwise.

-

Preparation and Addition of the Base : In a separate 50 mL beaker, dissolve approximately 2.5 g of sodium acetate in 10 mL of distilled water.[6] Stir until the sodium acetate is fully dissolved. Slowly add the sodium acetate solution dropwise to the iron(III) chloride and acetylacetone mixture with continuous stirring.[6] A red precipitate of Fe(acac)3 should begin to form.

-

Heating and Precipitation : Gently heat the reaction mixture on a hot plate to about 80°C for 15 minutes to ensure the completion of the reaction.[8][9]

-

Isolation of the Crude Product : Remove the flask from the heat and allow it to cool to room temperature. Once cooled, place the flask in an ice bath to further precipitate the product.[9] Collect the red crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold distilled water to remove any soluble impurities.[9]

-

Drying the Crude Product : Carefully transfer the crude Fe(acac)3 product to a pre-weighed watch glass and allow it to air dry or place it in a desiccator. Once dry, weigh the product and calculate the crude yield.

Purification by Recrystallization

-

Dissolution : Transfer the crude Fe(acac)3 to a clean beaker. Add a minimal amount of warm methanol and gently heat the mixture on a hot plate while stirring to dissolve the solid.[6] The goal is to obtain a saturated solution.

-

Crystallization : Once the solid has dissolved, remove the beaker from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can place the beaker in an ice bath.

-

Isolation and Drying of Pure Product : Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol. Dry the crystals, weigh them, and calculate the percent yield of the recrystallized product.

Characterization

-

Melting Point : Determine the melting point of the recrystallized product. The literature value for the melting point of Fe(acac)3 is in the range of 180-181 °C.[1] A sharp melting point close to the literature value is indicative of high purity.

-

Infrared (IR) Spectroscopy : Obtain an IR spectrum of the product. Key vibrational bands for Fe(acac)3 include strong absorptions around 1572 cm⁻¹ and 1524 cm⁻¹, which are attributed to the C=O and C=C stretching modes of the coordinated acetylacetonate ligand, respectively.[10]

-

UV-Visible Spectroscopy : The UV-Vis spectrum of Fe(acac)3 in a suitable solvent (e.g., ethanol) will show characteristic absorption bands.

Quantitative Data Summary

| Parameter | Value |

| Molar Mass of FeCl3·6H2O | 270.30 g/mol |

| Molar Mass of Fe(acac)3 | 353.17 g/mol [1] |

| Theoretical Yield of Fe(acac)3 | To be calculated based on the starting mass of FeCl3·6H2O |

| Experimental Yield of Crude Fe(acac)3 | To be measured |

| Experimental Yield of Recrystallized Fe(acac)3 | To be measured |

| Percent Yield of Crude Product | To be calculated |

| Percent Yield of Recrystallized Product | To be calculated |

| Melting Point of Recrystallized Product | To be measured (Literature: 180-181 °C[1]) |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification of Fe(acac)3.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[11][12]

-

Handle iron(III) chloride with care as it is corrosive.

-

Acetylacetone is flammable and an irritant. Avoid inhalation and contact with skin.[13]

-

Methanol is flammable and toxic. Use it in a well-ventilated area or a fume hood.

-

Dispose of all chemical waste in appropriately labeled containers as per institutional guidelines.[12]

References

- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. studymoose.com [studymoose.com]

- 7. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

- 9. magritek.com [magritek.com]

- 10. researchgate.net [researchgate.net]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. geneseo.edu [geneseo.edu]

- 13. chemos.de [chemos.de]

Unveiling the Crystalline Architecture of Ferric Acetylacetonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of ferric acetylacetonate (B107027), also known as Fe(acac)₃. This organometallic complex is a cornerstone in various chemical applications, and a thorough understanding of its solid-state structure is paramount for its utilization in research and development. This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and visualizes the procedural workflows.

Crystallographic Data at a Glance

Ferric acetylacetonate is known to crystallize in at least three polymorphic forms: two monoclinic and one orthorhombic. The crystallographic data for these polymorphs are summarized below for comparative analysis.

Table 1: Unit Cell Parameters of this compound Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Reference |

| Orthorhombic | Pbca | 15.471 | 13.577 | 16.565 | 90 | 90 | 90 | 8 | [1] |

| Monoclinic | P2₁/n | 8.011 | 13.092 | 15.808 | 90 | 90.108 | 90 | 4 | [2][3][4] |

| Monoclinic | P2/n | - | - | - | - | - | - | - | [5] |

Table 2: Selected Interatomic Distances and Bond Angles for this compound

| Parameter | Experimental Value (Å or °) | Theoretical Value (Å or °) | Reference |

| Bond Lengths | |||

| Fe-O | 1.954 ± 0.015 | 2.013 | [1][6] |

| O-C | 1.28 ± 0.021 | - | [1] |

| C-C (in ring) | 1.39 ± 0.023 | - | [1] |

| C-C (methyl) | 1.53 ± 0.023 | - | [1] |

| Bond Angles | |||

| O-Fe-O (bite angle) | - | ~90 | [6] |

Note: Theoretical values are based on DFT calculations with DKH2 corrections. The experimental bond lengths and angles can vary slightly between different polymorphs and determination methods.

Experimental Protocols

Synthesis and Recrystallization of this compound

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

Protocol 1: From Ferric Chloride

This method involves the reaction of ferric chloride with acetylacetone (B45752) in the presence of a base.

-

Preparation of Ferric Hydroxide (B78521): Anhydrous iron(III) chloride (e.g., 4.0 g) is dissolved in water with gentle warming. A solution of ammonia (B1221849) or potassium hydroxide is then slowly added with constant stirring to precipitate ferric hydroxide.[2][7] The precipitate is filtered and washed with water until free from chloride ions.[2]

-

Reaction with Acetylacetone: The moist ferric hydroxide is transferred to a flask, and a slight excess of acetylacetone is added.[1] The mixture is heated on a steam bath for approximately 30-35 minutes.[2]

-

Crystallization: Upon cooling, large red crystals of this compound are formed.[2]

-

Recrystallization: The crude product can be purified by recrystallization from solvents such as ether, ethanol, or acetone (B3395972) to yield high-quality crystals.[1][7]

Protocol 2: From Ferrous Sulfate (B86663)

This procedure utilizes iron(II) sulfate as the starting material.

-

Dissolution: Finely ground iron(II) sulfate is dissolved in water.[8]

-

Addition of Ligand: Acetylacetone is added slowly to the solution with stirring.[8]

-

Buffering and Heating: A solution of sodium acetate (B1210297) is added slowly. The resulting solution is heated to approximately 80°C for 15 minutes.[8]

-

Precipitation and Isolation: Upon cooling, a red precipitate of this compound forms, which is then isolated by filtration and dried.[8]

Crystal Structure Determination by X-ray Diffraction

The determination of the crystal structure of this compound is typically performed using single-crystal X-ray diffraction.

-

Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

-

Data Collection: The crystal is placed in an X-ray diffractometer (e.g., a Bruker SMART APEXII CCD platform diffractometer).[3] X-ray diffraction data are collected at a specific temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα radiation).[3]

-

Data Processing: The collected diffraction data are processed, which includes integration of reflection intensities and correction for various factors such as absorption.[3]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².[3] The positions of non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[5]

Visualized Workflows

To further elucidate the processes involved in the analysis of this compound, the following diagrams, generated using the DOT language, illustrate the key experimental and logical workflows.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Crystal structure of a third polymorph of tris(acetylaceton)iron(III) | PPTX [slideshare.net]

- 3. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tris(acetylacetonato)iron(III) | C15H21FeO6 | CID 139087805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. scribd.com [scribd.com]

The Polymorphism of Ferric Acetylacetonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferric acetylacetonate (B107027), [Fe(acac)₃], is a coordination complex of significant interest in various fields, including catalysis, materials science, and as a precursor in chemical synthesis. The ability of [Fe(acac)₃] to exist in different crystalline forms, a phenomenon known as polymorphism, has important implications for its physical and chemical properties, such as solubility, stability, and reactivity. Understanding and controlling the polymorphic landscape of [Fe(acac)₃] is therefore crucial for its effective application. This technical guide provides a comprehensive overview of the known polymorphs of ferric acetylacetonate, including their crystallographic data, synthesis protocols, and characterization methods.

Known Polymorphs of this compound

To date, three distinct polymorphs of this compound have been reported in the scientific literature. These are commonly referred to as the α, β, and γ forms. While the β and γ forms have been extensively characterized using modern crystallographic techniques, detailed data for the initially reported α form remains less accessible.

Data Presentation: Crystallographic Properties of this compound Polymorphs

The crystallographic data for the known polymorphs of [Fe(acac)₃] are summarized in the table below for easy comparison.

| Property | α-Polymorph[1] | β-Polymorph (Orthorhombic)[2] | γ-Polymorph (Monoclinic)[1] |

| Crystal System | Orthorhombic | Orthorhombic | Monoclinic |

| Space Group | Not definitively available in recent literature | Pbca | P2₁/n |

| a (Å) | Data from 1921, not readily available | 15.254 | 8.011 |

| b (Å) | Data from 1921, not readily available | 13.436 | 13.092 |

| c (Å) | Data from 1921, not readily available | 16.465 | 15.808 |

| α (°) ** | 90 | 90 | 90 |

| β (°) | 90 | 90 | 90.108 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) ** | Not available | 3372.9 | 1658.1 |

| Z | Not available | 8 | 4 |

| Temperature (K) | Not available | Ambient | 100 |

Note: The α-polymorph was first reported by Morgan and Drew in 1921. While referenced, the detailed crystallographic data from this publication is not widely available in modern databases.

Synthesis of this compound Polymorphs

The synthesis of this compound generally involves the reaction of an iron(III) salt with acetylacetone (B45752) in the presence of a base. The specific polymorph obtained can be influenced by the reaction conditions, such as the solvent, temperature, and rate of crystallization.

General Synthesis of this compound (β-Polymorph)

A common method for synthesizing the stable β-polymorph involves the precipitation of ferric hydroxide (B78521) followed by its reaction with acetylacetone.

Experimental Protocol:

-

Preparation of Ferric Hydroxide: A solution of iron(III) chloride (FeCl₃) in water is treated with an aqueous solution of a base (e.g., sodium hydroxide or ammonia) to precipitate ferric hydroxide (Fe(OH)₃). The precipitate is then washed thoroughly with deionized water to remove any remaining salts.

-

Reaction with Acetylacetone: The freshly prepared ferric hydroxide is suspended in a suitable solvent, such as methanol (B129727) or ethanol.

-

A stoichiometric excess of acetylacetone is added to the suspension.

-

The reaction mixture is stirred, often with gentle heating, until the deep red color of this compound is observed, indicating the formation of the complex.

-

Crystallization: The resulting solution is filtered to remove any unreacted ferric hydroxide. The filtrate is then concentrated and cooled to induce crystallization of the β-polymorph. The crystals are collected by filtration, washed with a small amount of cold solvent, and dried.

Synthesis of the γ-Polymorph

The monoclinic γ-polymorph has been reportedly synthesized through slow evaporation.[1]

Experimental Protocol:

-

A saturated solution of this compound is prepared in diethyl ether.

-

The solution is allowed to slowly evaporate at a controlled, low temperature (e.g., in a refrigerator).

-

Over a period of several days to weeks, large, flat, red, rectangular prism-shaped crystals of the γ-polymorph may form.

-

It is important to note that the crystallization of this polymorph has been reported to be difficult to reproduce.[1]

Characterization of Polymorphs

The primary technique for identifying and characterizing the different polymorphs of this compound is single-crystal X-ray diffraction. This method provides definitive information about the crystal system, space group, and unit cell dimensions. Other analytical techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) can also be employed to distinguish between polymorphs and study their thermal behavior.

Experimental Protocol: Single-Crystal X-ray Diffraction of the γ-Polymorph[1]

-

Crystal Mounting: A suitable single crystal of the γ-polymorph is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations. X-ray diffraction data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector. A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using least-squares techniques to obtain the final atomic coordinates and anisotropic displacement parameters.

Thermal Behavior and Interconversion

Thermal analysis provides insights into the stability and potential transformations of the polymorphs. DSC and TGA studies on this compound generally indicate that the compound is stable up to around 180 °C, after which it begins to decompose.[3] Detailed comparative studies on the thermal behavior of each individual polymorph are limited in the publicly available literature, and thus the thermodynamic relationship and interconversion pathways between the α, β, and γ forms are not yet fully understood.

Visualization of Experimental Workflows and Relationships

Polymorphic Landscape of this compound

The following diagram illustrates the known polymorphs of this compound and their relationship.

Caption: Relationship between the polymorphs of this compound.

Experimental Workflow for Polymorph Identification

This diagram outlines the general workflow for synthesizing and characterizing a specific polymorph of this compound.

Caption: General workflow for polymorph synthesis and characterization.

Conclusion

The polymorphism of this compound presents a complex but important area of study. While the β- and γ-polymorphs have been well-characterized crystallographically, further research is needed to fully elucidate the structure of the α-polymorph and to establish robust and reproducible synthesis methods for each distinct crystalline form. A deeper understanding of the thermodynamic relationships and interconversion kinetics between the polymorphs will be critical for controlling the solid-state properties of this compound and optimizing its performance in various applications. This guide serves as a foundational resource for researchers and professionals working with this versatile coordination complex.

References

- 1. Crystal structure of a third polymorph of tris(acetylacetonato-κ2 O,O′)iron(III) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Achirality in the low temperature structure and lattice modes of tris(acetylacetonate)iron( iii ) - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00517A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Iron(III) Acetylacetonate (B107027)

Introduction

Iron(III) acetylacetonate, systematically named tris(acetylacetonato)iron(III) and commonly abbreviated as Fe(acac)₃, is a coordination complex of significant interest in both academic research and industrial applications. It consists of a central iron(III) ion coordinated to three bidentate acetylacetonate (acac) ligands. Its notable stability, high solubility in organic solvents, and rich reactivity make it a versatile precursor and catalyst.[1] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and its applications, particularly in catalysis and nanotechnology, which are relevant to drug development and material science.

Core Physical and Chemical Properties

Fe(acac)₃ is an air-stable, reddish crystalline solid that is a common fixture in synthetic chemistry laboratories. Its fundamental properties are summarized below.

General and Physical Properties

The key physical and identifying properties of Iron(III) acetylacetonate are presented in Table 1. The compound is an octahedral complex with D₃ molecular symmetry, meaning the six Fe-O bonds are equivalent, with bond distances of approximately 2.00 Å. This regular geometry is a consequence of the high-spin Fe³⁺ core. The presence of five unpaired d-electrons makes the complex highly paramagnetic.

Table 1: Physical and General Properties of Iron(III) Acetylacetonate

| Property | Value | References |

| Molecular Formula | C₁₅H₂₁FeO₆ | [2][3][4] |

| Molecular Weight | 353.17 g/mol | [1][2][4] |

| Appearance | Red to dark red, orange-red crystalline powder | [1][2][3] |

| Melting Point | 180-182 °C (decomposes) | [2][3][5][6][7] |

| Boiling Point | Decomposes upon heating | [4][8] |

| Density | ~5.24 g/mL at 25 °C | [3][6] |

| CAS Number | 14024-18-1 | [4] |

Solubility

Fe(acac)₃ is known for its excellent solubility in a wide range of nonpolar organic solvents and limited solubility in water.[9] This property is crucial for its use in homogeneous catalysis and solution-based synthesis of nanomaterials.

Table 2: Solubility of Iron(III) Acetylacetonate in Various Solvents

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | References |

| Water | 0.2 | 20 | [4][10] |

| Methanol | 9.5 | 25 | [3] |

| Ethanol | 4.01 | 20 | [10] |

| Benzene | 52.5 | 25 | [3] |

| Toluene | 21.3 | 25 | [3] |

| Acetone | Readily Soluble | N/A | [3] |

| Chloroform | Readily Soluble | N/A | [3] |

| Diethyl Ether | Sparingly Soluble | N/A | [3][10] |

Stability and Handling

Fe(acac)₃ is a stable compound under normal laboratory conditions but is noted to be sensitive to moisture.[2] It is incompatible with strong bases and strong oxidizing agents.[3] For storage, it is recommended to keep it in a tightly sealed container in a dry, well-ventilated place, typically at temperatures below 30°C.[3] Thermogravimetric analysis (TGA) shows that it begins to decompose at approximately 186°C, with significant mass loss occurring around 300°C.[11]

Chemical Reactivity and Applications

The utility of Fe(acac)₃ stems from its versatile chemical reactivity, where it can act as a catalyst, a precursor for materials, and a reagent in organic synthesis.

Catalysis in Organic Synthesis

Fe(acac)₃ is a widely used and inexpensive precatalyst for a variety of organic transformations.[12][13] Its applications are extensive and include:

-

Cross-Coupling Reactions: It can catalyze the coupling of alkyl halides with aryl Grignard reagents, providing a cost-effective alternative to palladium catalysts.[14]

-

Polymerization: It serves as a catalyst for the ring-opening polymerization of compounds like 1,3-benzoxazine and the dimerization of isoprene.[12]

-

Hydrogen Atom Transfer (HAT): In combination with reducing agents like silanes, Fe(acac)₃ can form iron hydride species that act as efficient hydrogen atom donors for radical reactions.[13]

-

Lewis Acid Catalysis: It functions as a Lewis acid in reactions such as the formation of 1,3-oxazolidine products from N-sulfonyl oxaziridines and olefins.[12]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Iron(III) acetylacetonate | Fe(acac)3 | C15H21FeO6 - Ereztech [ereztech.com]

- 3. chembk.com [chembk.com]

- 4. Iron(III) AcetylacetonateCAS #: 14024-18-1 [eforu-chemical.com]

- 5. Iron(III) acetylacetonate, 99+% | Fisher Scientific [fishersci.ca]

- 6. 乙酰丙酮铁 III 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. geneseo.edu [geneseo.edu]

- 8. americanelements.com [americanelements.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. researchgate.net [researchgate.net]

- 12. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 13. thieme-connect.de [thieme-connect.de]

- 14. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

Ferric Acetylacetonate: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of ferric acetylacetonate (B107027), also known as Fe(acac)₃, in toluene (B28343) and other common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this versatile coordination complex in their work.

Core Topic: Solubility of Ferric Acetylacetonate

This compound is a red, air-stable solid that is widely used in various chemical processes due to its notable stability and solubility in nonpolar organic solvents.[1] Its solubility profile is a critical factor in its application as a catalyst, precursor for material synthesis, and reagent in organic chemistry.[2]

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 25°C is summarized in the table below. This data provides a quantitative basis for solvent selection in experimental and industrial processes.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) |

| Toluene | 21.3 | 25 |

| Benzene | 52.5 | 25 |

| Methanol | 9.5 | 25 |

| Water | 0.16 | 25 |

Data sourced from Ataman Kimya and ChemicalBook.[3]

In addition to the quantitative data, this compound is qualitatively described as easily soluble in ethanol, chloroform, acetone (B3395972), and ether.[3] It is also soluble in dichloromethane. Conversely, it is only slightly soluble in water and heptane.[3]

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of freshly precipitated ferric hydroxide (B78521) with acetylacetone (B45752).[1]

Materials:

-

Iron(III) chloride (FeCl₃)

-

Potassium hydroxide (KOH) solution (20%)

-

Acetylacetone (HC₅H₇O₂)

-

Acetone

-

Distilled water

Procedure:

-

Dissolve anhydrous iron(III) chloride in distilled water with magnetic stirring to form a clear, orange-brown solution.[4]

-

Slowly add 20% potassium hydroxide solution to the iron(III) chloride solution until the pH reaches 8. This will precipitate ferric oxyhydroxide.[4]

-

Filter the ferric oxyhydroxide precipitate, wash it multiple times with fresh water, and dry it in a vacuum desiccator.[4]

-

Transfer the semi-dry paste to a beaker and add acetylacetone all at once while stirring to form an even suspension.[4]

-

Continue stirring for approximately 30 minutes until the mixture turns a dark red color, indicating the completion of the reaction.[4]

-

Filter the crude this compound product.[4]

-

For further purification, recrystallize the product from acetone twice to yield dark-red crystals.[4]

Alternatively, this compound can be synthesized by reacting iron(II) chloride hexahydrate with acetylacetone in a methanol-water solution, followed by the addition of sodium acetate (B1210297) to induce precipitation.[5]

Determination of Solubility

The following is a general protocol for determining the solubility of a chemical substance like this compound in a given solvent. This method is based on visual observation of dissolution.

Materials:

-

This compound

-

Selected organic solvent (e.g., toluene)

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Water bath or incubator (37°C)

Procedure:

-

Initial High Concentration Test:

-

Weigh approximately 10 mg of this compound into a glass tube.[6]

-

Add 0.5 mL of the solvent to achieve a concentration of 20 mg/mL.[6]

-

Gently mix the solution at room temperature, then vortex for 1-2 minutes.[6]

-

If the solid has not dissolved, sonicate the tube in a water bath for up to 5 minutes.[6]

-

If the solid persists, warm the solution to 37°C for 5-60 minutes.[6]

-

A clear solution with no visible cloudiness or precipitate indicates that the compound is soluble at this concentration.[6]

-

-

Serial Dilution for Insoluble Compounds:

-

If the compound does not dissolve at 20 mg/mL, increase the volume of the solvent to decrease the concentration by a factor of 10 (i.e., to 2 mg/mL).[6]

-

Repeat the mixing, vortexing, sonicating, and warming steps as described above.[6]

-

Continue this process of serial dilution until the compound fully dissolves, or the lower limit of solubility of interest is reached.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from iron(III) chloride.

Catalytic Role in Organic Synthesis

This compound is a versatile catalyst in a wide range of organic reactions, including cross-coupling, polymerization, and Grignard reactions.[2][7] The diagram below represents its general role in a catalytic cycle.

References

- 1. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 14024-18-1 [chemicalbook.com]

- 4. Sciencemadness Discussion Board - Synthesis of iron(III)-acetylacetonate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. magritek.com [magritek.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Ferric Acetylacetonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of ferric acetylacetonate (B107027), Fe(acac)₃. It details the intricate reaction pathways, intermediate and final products, and the influence of various experimental conditions on the decomposition process. This document synthesizes quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), outlines detailed experimental protocols for key analytical techniques, and presents visual representations of the decomposition pathway and experimental workflows to facilitate a deeper understanding of this scientifically and industrially relevant process.

Introduction

Tris(acetylacetonato)iron(III), or ferric acetylacetonate (Fe(acac)₃), is a coordination complex that serves as a common precursor in the synthesis of iron-based nanomaterials, catalysts, and thin films. The controlled thermal decomposition of Fe(acac)₃ is a critical step in these applications, as the reaction conditions directly influence the composition, crystal phase, size, and morphology of the resulting iron oxide or iron-containing materials. A thorough understanding of its decomposition mechanism is therefore paramount for the rational design and synthesis of materials with desired properties.

This guide will explore the multi-step decomposition process of Fe(acac)₃, which involves the initial loss of acetylacetonate ligands, the formation of radical species and various gaseous byproducts, and the ultimate conversion to an iron oxide residue.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a complex process that proceeds through several stages, the specifics of which are highly dependent on the surrounding atmosphere (inert or oxidizing) and the presence of solvents or other chemical agents.

In an inert atmosphere, the decomposition is primarily a pyrolysis process. In the presence of air or oxygen, the decomposition is an oxidative process.

Decomposition Pathway

The decomposition of Fe(acac)₃ is initiated by the thermal cleavage of the iron-oxygen bonds, leading to the release of the acetylacetonate (acac) ligands. This process is thought to involve the formation of acetylacetonate radicals (•acac). These highly reactive radicals can then undergo a series of secondary reactions, leading to the formation of various gaseous products.

Simultaneously, the iron-containing intermediate species undergo further decomposition and rearrangement to form iron oxides. The final iron oxide phase is dependent on the temperature and oxygen availability. In an inert atmosphere, magnetite (Fe₃O₄) or a mixture of iron oxides may be formed. In an oxidizing atmosphere (air), the decomposition typically leads to the formation of maghemite (γ-Fe₂O₃) as an intermediate, which then transforms into the more stable hematite (B75146) (α-Fe₂O₃) at higher temperatures.[1]

A proposed simplified reaction scheme in an oxidizing atmosphere is as follows:

Fe(acac)₃ (s) → Intermediate Iron Species + •acac (g) •acac (g) + O₂ (g) → CO₂ (g) + H₂O (g) + other volatile organic compounds Intermediate Iron Species + O₂ (g) → γ-Fe₂O₃ (s) → α-Fe₂O₃ (s)

dot

Caption: Simplified thermal decomposition pathway of Fe(acac)₃ in an oxidizing atmosphere.

Gaseous Decomposition Products

Mass spectrometry studies have identified several gaseous products evolved during the thermal decomposition of Fe(acac)₃. The primary products include:

-

Acetone ((CH₃)₂CO)

-

Carbon Dioxide (CO₂) songwriters

Other reported gaseous species include propyne (B1212725) (C₃H₄), isobutene (C₄H₈), and methane (B114726) (CH₄). The detection of a fragment with a mass-to-charge ratio (m/z) of 43 is indicative of the acetyl radical (CH₃CO⁺), a key fragment from the acetylacetonate ligand.

Solid Decomposition Products

The final solid product of Fe(acac)₃ thermal decomposition is an iron oxide. The specific phase depends on the decomposition conditions:

-

In Air: The decomposition of Fe(acac)₃ at temperatures around 360°C can lead to the formation of maghemite (γ-Fe₂O₃).[1] Upon further heating to temperatures above 500°C, a phase transition to the more thermodynamically stable hematite (α-Fe₂O₃) occurs.[1]

-

In Inert Atmosphere: In the absence of oxygen, the decomposition can result in the formation of magnetite (Fe₃O₄) or wüstite (FeO), often in combination with amorphous carbonaceous residues from the incomplete combustion of the organic ligands.

Quantitative Data

The thermal decomposition of this compound has been extensively studied using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). The following tables summarize the key quantitative data obtained from these analyses under different conditions.

Table 1: Thermogravimetric Analysis (TGA) Data for Fe(acac)₃ Decomposition

| Condition | Onset Decomposition Temperature (°C) | Major Mass Loss Range (°C) | Total Mass Loss (%) | Final Residue | Reference |

| Solid, Inert Atmosphere | ~186 | 186 - 680 | ~76 | Iron Oxide/Carbon Composite | [2] |

| Solid, Air | ~300 (peak) | 200 - 400 | ~70 | α-Fe₂O₃ | [2] |

| In Diphenyl Ether (DPE) | ~170 | 150 - 250 | Variable | Fe₃O₄ |

Table 2: Differential Scanning Calorimetry (DSC) Data for Fe(acac)₃ Decomposition

| Condition | Peak Temperature (°C) | Enthalpy Change (ΔH) | Process | Reference |

| Solid, Inert Atmosphere | ~186 | Endothermic | Decomposition | [2] |

| Solid, Air | ~300 | Exothermic | Oxidative Decomposition | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Fe(acac)₃ by measuring the change in mass as a function of temperature.

Methodology:

-

Sample Preparation: A small amount of Fe(acac)₃ (typically 5-10 mg) is accurately weighed and placed into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with the desired gas (e.g., high-purity nitrogen for inert atmosphere or dry air for oxidizing atmosphere) at a constant flow rate (typically 20-50 mL/min).

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10°C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, the temperature ranges of mass loss events, and the percentage of residual mass. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures of the maximum rates of decomposition.

dot

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Magnetic Properties of High-Spin Tris(acetylacetonato)iron(III)

Executive Summary

Tris(acetylacetonato)iron(III), commonly abbreviated as Fe(acac)₃, is a coordination complex of significant interest in catalysis, materials science, and as a precursor in various synthetic applications.[1] Its magnetic properties are a direct consequence of the electronic structure of the central iron(III) ion. This guide provides a comprehensive technical overview of the magnetic characteristics of the high-spin Fe(acac)₃ complex, detailing its electronic configuration, paramagnetic behavior, and the experimental techniques used for its characterization. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough resource for researchers in the field.

Electronic Configuration and Spin State

The magnetic properties of Fe(acac)₃ are fundamentally determined by the electronic configuration of the central Fe(III) ion. Iron in the +3 oxidation state has a d⁵ electron configuration.[2] In an octahedral ligand field, as provided by the six oxygen atoms of the three bidentate acetylacetonate (B107027) ligands, the five d-orbitals split into two energy levels: a lower-energy t₂g triplet and a higher-energy e_g doublet.

The acetylacetonate (acac) ligand is considered a mid-field ligand, meaning the crystal field splitting energy (Δ_o) it induces is not large enough to overcome the electron-electron repulsion energy required to pair electrons in the lower-lying t₂g orbitals.[3][4] Consequently, the electrons occupy the d-orbitals to maximize the total spin, following Hund's rule. This results in a high-spin configuration with five unpaired electrons (t₂g³ e_g²), leading to a ⁶A₁ ground state term.[3] This high-spin state is responsible for the complex's pronounced paramagnetic properties.[1][5]

Core Magnetic Properties

Paramagnetism and Magnetic Moment

With five unpaired electrons, Fe(acac)₃ is strongly paramagnetic.[5] The theoretical spin-only magnetic moment (μ_so) can be calculated using the formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. For high-spin Fe(III), n=5, which gives a theoretical μ_so of √35 ≈ 5.92 Bohr magnetons (μ_B).[6][7] Experimental values are in excellent agreement with this prediction, typically reported around 5.90 μ_B.[1][5] This confirms the high-spin d⁵ electronic configuration.

Magnetic Susceptibility

The magnetic susceptibility (χ) of Fe(acac)₃ is positive and temperature-dependent. For paramagnetic materials, the relationship between susceptibility and temperature often follows the Curie-Weiss law above a certain temperature known as the Curie temperature.[8][9] The law is expressed as:

χ = C / (T - θ)

where C is the Curie constant and θ is the Weiss constant. Studies on Fe(acac)₃ show that its magnetic susceptibility generally follows this behavior, characteristic of simple paramagnetic systems.[10]

Zero-Field Splitting (ZFS)

Although the ⁶A₁ ground state is orbitally non-degenerate, subtle distortions from perfect octahedral symmetry (the actual symmetry is D₃) and second-order spin-orbit coupling effects lift the degeneracy of the spin sublevels even in the absence of an external magnetic field.[3][11] This phenomenon is known as zero-field splitting (ZFS). ZFS in high-spin Fe(III) complexes is a critical parameter determined from advanced techniques like high-frequency EPR and is crucial for understanding the electronic structure and magnetic anisotropy.[11][12]

Quantitative Magnetic Data Summary

The key magnetic properties of high-spin Fe(acac)₃ are summarized in the table below for easy reference and comparison.

| Parameter | Symbol | Theoretical Value | Experimental Value | Reference(s) |

| Oxidation State of Iron | - | +3 | +3 | [3][5] |

| d-electron Configuration | - | d⁵ | d⁵ (high-spin) | [2][6] |

| Number of Unpaired Electrons | n | 5 | 5 | [1][5] |

| Ground State Term | - | ⁶A₁ | ⁶A₁ | [3] |

| Spin-Only Magnetic Moment | μ_so | 5.92 μ_B | ~5.90 μ_B | [1][5][6][7] |

| Molar Mass | - | 353.17 g/mol | - | [5] |

| Symmetry | - | D₃ | D₃ | [3][5] |

Experimental Protocols for Magnetic Characterization

The magnetic properties of Fe(acac)₃ are elucidated through several key experimental techniques. The general workflow for characterization is outlined below, followed by detailed protocols for each method.

Synthesis of Fe(acac)₃

A standard literature procedure for the synthesis of Fe(acac)₃ is as follows:[13]

-

Preparation of Iron(III) Hydroxide (B78521): Dissolve iron(III) chloride hexahydrate (FeCl₃·6H₂O) in distilled water. Add a solution of sodium hydroxide or ammonia (B1221849) dropwise with stirring to precipitate iron(III) hydroxide (Fe(OH)₃) as a gelatinous brown solid.

-

Reaction with Acetylacetone (B45752): Filter the freshly precipitated Fe(OH)₃ and wash with distilled water. Without extensive drying, transfer the precipitate to a flask.

-

Add a solution of acetylacetone in a suitable solvent like methanol (B129727) or ethanol.

-

Add a buffer, such as sodium acetate, dissolved in water.

-

Heat the mixture to approximately 80°C for 15-60 minutes with continuous stirring. A deep red precipitate of Fe(acac)₃ will form.[13]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation.

-

Collect the red crystalline product by vacuum filtration, wash with cold distilled water, and dry in a desiccator. The product can be recrystallized from a solvent like methanol or a hexane/dichloromethane mixture.

Magnetic Susceptibility by Evans NMR Method

The Evans method is a common technique to determine the magnetic susceptibility of a paramagnetic substance in solution.[2]

-

Sample Preparation: Prepare a solution of Fe(acac)₃ of a known concentration (e.g., 0.01-0.05 M) in a suitable deuterated solvent (e.g., CDCl₃).

-

Reference Preparation: Prepare a reference NMR tube containing the same deuterated solvent plus a small amount (1-5%) of an inert reference compound with a sharp, well-defined NMR signal (e.g., tetramethylsilane (B1202638) (TMS) or tert-butanol).

-

Coaxial Tube Setup: Place the reference solution in a sealed capillary or a coaxial NMR tube insert. Place the paramagnetic sample solution in the outer tube.

-

NMR Measurement: Acquire a ¹H NMR spectrum. Two separate signals will be observed for the reference compound: one from the inner tube (reference) and one from the outer tube (shifted by the paramagnetic sample).

-

Calculation: The difference in chemical shift (Δδ in ppm) between the two reference signals is used to calculate the molar magnetic susceptibility (χ_M) and subsequently the effective magnetic moment (μ_eff) using the appropriate equations, which account for frequency, temperature, and concentration.[2]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species, particularly high-spin Fe(III).[12]

-

Sample Preparation: A powdered (solid-state) or frozen solution sample of Fe(acac)₃ is placed in a quartz EPR tube.

-

Spectrometer Setup: The sample is placed within the resonant cavity of the EPR spectrometer. The experiment is typically performed at cryogenic temperatures (e.g., liquid nitrogen at 77 K or liquid helium at ~4 K) to observe well-resolved spectra.

-

Data Acquisition: The sample is irradiated with a fixed microwave frequency (e.g., X-band, ~9.5 GHz) while the external magnetic field is swept. Absorption of microwave energy is detected and plotted as a function of the magnetic field.

-

Spectral Analysis: For high-spin S = 5/2 systems like Fe(acac)₃, the spectrum is analyzed using a spin Hamiltonian. The positions and shapes of the resonance signals (g-values) are highly sensitive to the zero-field splitting parameters (D and E), which describe the axial and rhombic distortions of the ligand field, respectively.[12]

⁵⁷Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is specific to isotopes like ⁵⁷Fe and provides precise information about the oxidation state, spin state, and coordination environment of the iron center.[13]

-

Sample Preparation: A powdered sample of Fe(acac)₃ containing natural abundance ⁵⁷Fe is uniformly packed into a sample holder.

-

Spectrometer Setup: The sample is placed between a radioactive source (typically ⁵⁷Co in a rhodium matrix) and a gamma-ray detector. The source is oscillated at varying velocities to Doppler shift the energy of the emitted gamma rays. The experiment is often conducted at both room temperature and cryogenic temperatures (e.g., 78 K).[13]

-

Data Acquisition: A spectrum of gamma-ray transmission versus source velocity is recorded.

-

Spectral Analysis: The spectrum of Fe(acac)₃ typically shows a quadrupole-split doublet. The key parameters extracted are:

-

Isomer Shift (δ): This is sensitive to the s-electron density at the nucleus and is characteristic of the oxidation state. For high-spin Fe(III), δ values are typically in the range of +0.2 to +0.5 mm/s relative to iron metal.

-

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus. For high-spin Fe(III) with a symmetric t₂g³ e_g² configuration, ΔE_Q is expected to be small and arises primarily from lattice contributions.[13] The absence of magnetic hyperfine splitting at liquid nitrogen temperature confirms fast paramagnetic relaxation.[13]

-

Conclusion

The tris(acetylacetonato)iron(III) complex is a classic example of a high-spin d⁵ system. Its magnetic properties are characterized by strong paramagnetism, with a magnetic moment of approximately 5.90 μ_B that corresponds directly to five unpaired electrons in a t₂g³ e_g² configuration. This electronic structure is a consequence of the relatively weak ligand field imposed by the acetylacetonate ligands. The magnetic behavior can be thoroughly investigated using a combination of magnetic susceptibility measurements, EPR spectroscopy, and Mössbauer spectroscopy, which together provide a detailed picture of the electronic and geometric structure of the complex. This guide serves as a foundational resource for professionals requiring a detailed understanding of the magnetic characteristics of this important iron complex.

References

- 1. researchgate.net [researchgate.net]

- 2. magritek.com [magritek.com]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 6. azom.com [azom.com]

- 7. collegedunia.com [collegedunia.com]

- 8. testbook.com [testbook.com]

- 9. Curie–Weiss law - Wikipedia [en.wikipedia.org]

- 10. Curie–Weiss law | physics | Britannica [britannica.com]

- 11. Paramagnetic anisotropies and zero-field splitting of some high-spin iron(III) complexes - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. iim.unam.mx [iim.unam.mx]

- 13. Synthesis, Characterization, Mössbauer Parameters, and Antitumor Activity of Fe(III) Curcumin Complex - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Safety Precautions and Handling of Ferric Acetylacetonate Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling procedures for ferric acetylacetonate (B107027) powder to ensure a safe laboratory environment. The information is compiled from multiple safety data sheets and chemical databases, presenting a thorough overview for professionals in research and development.

Hazard Identification and Classification

Ferric acetylacetonate, a dark red powder, is classified as a hazardous substance.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][3][4][5]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3][4][5][6]

-

Respiratory Irritation: May cause respiratory system irritation.[1][7]

Some sources also indicate potential for being harmful in contact with skin and toxic if inhaled.[2] It is crucial to handle this compound with appropriate care to minimize exposure risks.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

| Property | Value |

| Appearance | Dark red powder |

| Molecular Formula | C15H21FeO6 |

| Molecular Weight | 353.17 g/mol [2][4][6] |

| Melting Point | 180 - 182 °C (decomposes)[3][6][8] |

| Boiling Point | 110 °C at 2 mm Hg[8][9] |

| Solubility in Water | 2 g/L at 20 °C[8] |

| Solubility in Organic Solvents | Soluble in toluene, ethanol, benzene, chloroform, and acetone.[9] |

| Vapor Pressure | 2.6 hPa at 110 °C[8][9] |

| Autoignition Temperature | 160 °C[8] |

| Density | 5.24 g/cm³ at 25 °C[3][9] |

Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound powder.

Caption: Risk assessment and control workflow for this compound.

Experimental Protocols for Safe Handling and Storage

Adherence to strict protocols is essential when working with this compound powder.

Engineering Controls

-

Ventilation: Always handle this compound powder in a well-ventilated area.[3][4][6] Local exhaust ventilation, such as a chemical fume hood, is required where the powder is handled to minimize inhalation of dust.[1][7]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[3][4][10]

-

Skin Protection:

-

Respiratory Protection: For nuisance exposures, a P95 (US) or P1 (EU) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[3][4] Respirators must be used in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European standard EN 149.[10]

Handling Procedures

-

Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (preferably a fume hood) is clean and uncluttered.

-

Dispensing: Avoid the formation and dispersal of dust during weighing and transferring the powder.[3][4][6] Use dry, clean-up procedures and avoid generating dust.[1][7]

-

General Hygiene: Do not eat, drink, or smoke in the work area.[7][8] Wash hands thoroughly with soap and water after handling and before breaks.[3][4][6]

Storage

-

Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[3][6]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Emergency Procedures

In the event of an emergency, follow the appropriate first-aid and spill response protocols.

First-Aid Measures

The following diagram outlines the immediate first-aid response for different routes of exposure to this compound.

Caption: First-aid response for this compound exposure.

-

In case of inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6][10]

-

In case of skin contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Consult a physician.[3][6][10]

-

In case of eye contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][6][10]

-

If swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[3][6][10]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][6]

-

Specific Hazards: Combustion may produce carbon oxides and iron oxides.[3][8]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[3][4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.2 to avoid contact with the powder and inhalation of dust.[3][4][6]

-

Environmental Precautions: Prevent the powder from entering drains, sewers, or waterways.[3][4][6]

-

Containment and Cleaning Up:

Disposal Considerations

All waste materials must be handled in accordance with local, state, and federal regulations.[1] Dispose of the container and unused contents in an approved waste disposal plant.[3]

Toxicological and Ecological Information

-

Carcinogenicity: this compound is not classified as a carcinogen by IARC, ACGIH, or NTP.[3][4][6]

-

Aquatic Toxicity: The substance is considered harmful to aquatic organisms.[1]

This technical guide is intended to provide comprehensive safety information. It is not a substitute for a thorough understanding of the material's properties and the implementation of a robust safety program. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound | C15H21FeO6 | CID 5483663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. geneseo.edu [geneseo.edu]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Iron(III) acetylacetonate, 99+% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. This compound | 14024-18-1 [chemicalbook.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes: Ferric Acetylacetonate as a Versatile Catalyst in Cross-Coupling Reactions

Introduction

Ferric acetylacetonate (B107027), often abbreviated as Fe(acac)₃, is an iron(III) coordination complex that has emerged as a significant precatalyst in the field of organic synthesis.[1][2] As a red, air-stable solid that is soluble in many organic solvents, Fe(acac)₃ offers a practical and robust option for laboratory use.[3] Its primary advantages lie in its low cost, reduced toxicity, and environmental friendliness compared to traditional palladium or nickel catalysts.[4][5] These characteristics make it an attractive alternative for developing sustainable and economical synthetic methodologies. Simple iron salts like Fe(acac)₃ have proven to be highly efficient precatalysts for a variety of cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds in academic and industrial research, particularly in drug development.[4][5]

Physicochemical Properties of Ferric Acetylacetonate

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁FeO₆ | [6] |

| Molecular Weight | 353.17 g/mol | [3] |

| Appearance | Red / Dark-orange crystalline powder | [3] |

| Melting Point | 180 - 182 °C (decomposes) | [3] |

| Structure | Octahedral complex, high-spin Fe³⁺ core | [3] |

| Solubility | Soluble in alcohols, benzene, chloroform, toluene; slightly soluble in water. | [3] |

Kumada Cross-Coupling Reactions

Fe(acac)₃ is a highly effective precatalyst for the coupling of alkyl or aryl Grignard reagents with a range of electrophiles, including aryl chlorides, triflates, and tosylates.[4][5] A key advantage of this iron-catalyzed system is its ability to facilitate reactions under exceptionally mild conditions, often at or below room temperature, with rapid turnover rates.[4] The methodology exhibits broad functional group tolerance, accommodating esters, nitriles, and ethers.[4][5]

Quantitative Data for Fe(acac)₃-Catalyzed Kumada Coupling

| Entry | Aryl Halide/Triflate | Grignard Reagent | Catalyst Loading | Conditions | Yield (%) |

| 1 | 4-Chlorotoluene | n-Hexylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |

| 2 | 4-Methoxy-chlorobenzene | n-Butylmagnesium chloride | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |

| 3 | 1-Chloronaphthalene | Ethylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | >95 |

| 4 | 4-Trifluoromethyl-chlorobenzene | Phenylmagnesium bromide | 5 mol% | THF/NMP, 0 °C, 5 min | 91 |

| 5 | 4-Chloroanisole | MeMgBr | 5 mol% Fe(acac)₃ | THF/NMP, 0 ºC → rt | >95[7] |

Experimental Protocol: General Procedure for Kumada Coupling

-

Apparatus Setup: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: The flask is charged with Fe(acac)₃ (5 mol%). A solvent mixture of tetrahydrofuran (B95107) (THF) and N-methyl-2-pyrrolidone (NMP), typically in a 2:1 ratio, is added.

-

Reaction Initiation: The solution is cooled to 0 °C in an ice bath. The aryl halide or triflate (1.0 equivalent) is added, followed by the slow, dropwise addition of the Grignard reagent (1.1-1.3 equivalents).

-

Reaction Monitoring: The reaction is typically very fast and can be complete within 5-30 minutes.[7] Progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched with a dilute aqueous HCl solution. The aqueous layer is extracted three times with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica (B1680970) gel.

Proposed Catalytic Cycle

The active catalyst is believed to be a low-valent iron species, potentially an "inorganic Grignard reagent" of the formal composition [Fe(MgX)₂], which is generated in situ.[4][5]

Caption: Proposed catalytic cycle for the Fe-catalyzed Kumada reaction.

Sonogashira Cross-Coupling Reactions

Fe(acac)₃ has been successfully employed as a catalyst for the Sonogashira coupling of terminal alkynes with aryl halides.[8] This iron-catalyzed approach provides a cost-effective alternative to traditional palladium systems for the synthesis of valuable arylalkynes and conjugated enynes. The reaction often benefits from the addition of a ligand, such as 2,2'-bipyridine, to enhance catalytic activity.[8] The proposed mechanism follows the conventional steps of oxidative addition, transmetalation, and reductive elimination, analogous to palladium-catalyzed systems.[8]

Quantitative Data for Fe(acac)₃-Catalyzed Sonogashira Coupling

| Entry | Aryl Iodide | Alkyne | Ligand | Base | Conditions | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 85 |

| 2 | 4-Iodoanisole | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 92 |

| 3 | 4-Iodotoluene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 88 |

| 4 | 1-Iodo-4-nitrobenzene | Phenylacetylene | 2,2'-Bipyridine | Cs₂CO₃ | Toluene, 135 °C, 42 h | 75 |

Data synthesized from information in reference[8].

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Setup: To an oven-dried reaction tube, add Fe(acac)₃ (e.g., 5-10 mol%), the ligand (e.g., 2,2'-bipyridine, 10-20 mol%), and the base (e.g., Cs₂CO₃, 2.0 equivalents).

-

Inert Atmosphere: Seal the tube with a septum, and purge with an inert gas (argon or nitrogen).

-

Reagent Addition: Add the solvent (e.g., toluene), followed by the aryl iodide (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the specified temperature (e.g., 135 °C) and stir for the required duration (e.g., 42 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired product.

Caption: Experimental workflow for Fe-catalyzed Sonogashira coupling.

Suzuki-Miyaura Cross-Coupling Reactions

While standard Fe(acac)₃ has shown debated efficacy in Suzuki-Miyaura couplings, potentially due to palladium impurities in some systems, specifically designed iron(III) precatalysts bearing acetylacetonate ligands have been developed that are both air-stable and effective.[7][9] These catalysts promote the coupling between alkyl halides and aryl boronic esters, a challenging transformation, without the need for a glovebox.[9]

Quantitative Data for Fe-Catalyzed Suzuki-Miyaura Coupling

| Entry | Alkyl Halide | Aryl Boronic Ester | Base | Conditions | Yield (%) |

| 1 | 1-Bromooctane | Phenylboronic acid pinacol (B44631) ester | LiN(Me)Et | Anisole (B1667542), N₂, Schlenk Line | 72 |

| 2 | 1-Iodooctane | 4-MeO-Ph-B(pin) | LiN(Me)Et | Anisole, N₂, Schlenk Line | 65 |

| 3 | 1-Bromo-3-phenylpropane | 4-CF₃-Ph-B(pin) | LiN(Me)Et | Anisole, N₂, Schlenk Line | 78 |

| 4 | Cyclohexyl Iodide | Phenylboronic acid pinacol ester | LiN(Me)Et | Anisole, N₂, Schlenk Line | 67 |

Data adapted from the substrate scope for air-stable complex 3 in reference[9].

Experimental Protocol: Glovebox-Free Suzuki-Miyaura Coupling

-

Base Preparation: On a Schlenk line, add ethylmethyl amine (2.1 equivalents) to an oven-dried Schlenk tube containing anisole (0.5 mL) under a nitrogen atmosphere. Add n-butyllithium (2.0 equivalents) and stir the resulting cloudy mixture for 15 minutes at ambient temperature to generate the lithium amide base in situ.

-

Catalyst and Reagent Addition: To a separate, nitrogen-purged Schlenk tube, add the air-stable iron(III)-acetylacetonate precursor (e.g., 10 mol%), the aryl boronic ester (2.0 equivalents), and the alkyl halide (1.0 equivalent).

-

Reaction: Transfer the freshly prepared lithium amide base suspension to the second tube via cannula. Seal the vessel and stir at room temperature or with gentle heating as required.

-

Monitoring and Workup: Monitor the reaction by GC-MS. Upon completion, quench with saturated aqueous NH₄Cl, and extract with diethyl ether.

-

Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the crude material by silica gel chromatography.

C-N Cross-Coupling Reactions

A highly efficient protocol for C-N cross-coupling has been developed using a dual catalytic system of Fe(acac)₃ and copper(II) acetate (B1210297) (Cu(OAc)₂·H₂O).[10] This method effectively couples arylamines, benzylamine, or heteroarylamines with aryl bromides. The reaction proceeds under relatively high temperatures in DMF with a simple inorganic base.[10]

General Reaction Scheme

Ar¹-NH₂ + Ar²-Br ---(Fe(acac)₃ / Cu(OAc)₂, Base)--> Ar¹-NH-Ar²

Protocol: Fe/Cu Co-Catalyzed C-N Cross-Coupling

-

Setup: In a reaction vessel, combine Fe(acac)₃ (e.g., 5-10 mol%), Cu(OAc)₂·H₂O (e.g., 5-10 mol%), and K₂CO₃ (2.0 equivalents).

-

Reagent Addition: Add the aryl bromide (1.0 equivalent), the arylamine (1.2 equivalents), and DMF as the solvent.

-

Reaction: Heat the mixture to 135 °C and stir for 20 hours.[10]

-

Workup and Purification: After cooling, perform a standard aqueous workup followed by extraction with an organic solvent. The final product is isolated and purified using column chromatography.

Caption: Logical relationship for Fe/Cu co-catalyzed C-N coupling.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 2. thieme-connect.de [thieme-connect.de]

- 3. Tris(acetylacetonato)iron(III) - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. BJOC - Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions [beilstein-journals.org]

- 9. Air-Stable Iron-Based Precatalysts for Suzuki−Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Efficient Fe/Cu Co-Catalyzed C-N Cross-Coupling Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Application Notes and Protocols for Iron(III)-Catalyzed Kumada Coupling

For Researchers, Scientists, and Drug Development Professionals